Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride typically involves the reaction of 3-(2-aminoethoxy)-2-methylbenzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminoethoxy)benzoate
- Methyl 3-(2-aminoethoxy)-4-methylbenzoate
- Methyl 3-(2-aminoethoxy)-5-methylbenzoate
Uniqueness
Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with an aminoethoxy side chain, contributing to its unique chemical reactivity. The presence of both an ester and an amino group allows for various interactions with biological targets, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Binding : It can interact with proteins, altering their function and activity.
- Signal Transduction : The compound might influence signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 32 |
Escherichia coli | 64 |
Staphylococcus aureus | 16 |
These results suggest that the compound may serve as a potential antimicrobial agent, particularly against certain pathogens.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HepG2 | 25 |
These findings highlight the potential of the compound as an anticancer agent.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of this compound on mushroom tyrosinase. The compound exhibited significant inhibition with an IC50 value of 10 µM, indicating its potential application in skin-whitening products and treatment of hyperpigmentation disorders.
- Antioxidant Activity : Another study evaluated the antioxidant properties of the compound using various assays. Results indicated that it possesses notable free radical scavenging activity, which may contribute to its therapeutic potential in oxidative stress-related diseases.
- Proteomics Applications : this compound has been utilized in proteomics research to study protein interactions and enzyme-substrate dynamics. Its unique structure allows for specific binding affinities that can be exploited in drug design.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(2-aminoethoxy)-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-9(11(13)14-2)4-3-5-10(8)15-7-6-12;/h3-5H,6-7,12H2,1-2H3;1H |
InChI Key |
OQFINVFVYYMBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.